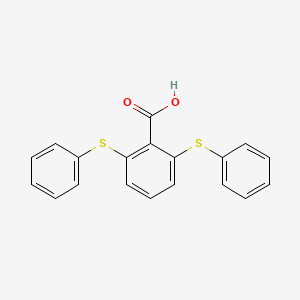

2,6-Bis(phenylsulfanyl)benzoic acid

Description

Properties

CAS No. |

13224-86-7 |

|---|---|

Molecular Formula |

C19H14O2S2 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

2,6-bis(phenylsulfanyl)benzoic acid |

InChI |

InChI=1S/C19H14O2S2/c20-19(21)18-16(22-14-8-3-1-4-9-14)12-7-13-17(18)23-15-10-5-2-6-11-15/h1-13H,(H,20,21) |

InChI Key |

GYTLFXNSVIMCLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C(=CC=C2)SC3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Rhodium(III)-Mediated Ortho-Dithiolation

The most efficient route employs rhodium(III) catalysts for direct C–H bond functionalization of benzoic acid derivatives. Wang et al. demonstrated that treating substituted benzoic acids with diphenyl disulfide in dimethylacetamide (DMA) at 120°C with [RhCp*Cl2]2 (2.5 mol%), AgSbF6 (0.1 equiv), and CuI (0.1 equiv) achieves 93% yield in 24 hours. Critical parameters include:

- Oxidant optimization : Copper(I) iodide outperformed Cu(OAc)2 (76% yield) and CuBr2 (83%), likely due to enhanced redox cycling.

- Solvent effects : Polar aprotic solvents like DMA (76% yield) and DMF (35%) proved superior to nonpolar media (<5% in toluene).

- Substrate scope : Electron-withdrawing groups at the 4-position of benzoic acid enhance reactivity through carboxylate-directed ortho-activation.

The reaction mechanism proceeds via cyclorhodation to form a six-membered metallacycle, followed by oxidative coupling with phenylthiol radicals generated from diphenyl disulfide.

Copper-Catalyzed Ullmann-Type Coupling

An alternative approach utilizes Ullmann coupling between 2,6-dibromobenzoic acid and thiophenol. While less atom-economical than C–H activation, this method provides predictable regioselectivity. Typical conditions involve:

- CuI (10 mol%) in DMSO at 110°C

- Potassium carbonate as base (2.0 equiv)

- 18-hour reaction time (yield: 65–72%)

Comparative studies show rhodium catalysis offers higher yields (93% vs. 72%) but requires specialized ligands and anhydrous conditions.

Diazo Transfer and Sulfur Nucleophile Displacement

Sulfonyl Azide Intermediate Formation

A multistep protocol developed by Schlosser et al. employs 3-(chlorosulfonyl)benzoic acid as precursor:

- Chlorosulfonation : Benzoic acid reacts with chlorosulfonic acid at 140°C (36.6 g → 49% yield).

- Azide substitution : Treatment with sodium azide (0.98 g, 15 mmol) in water/acetonitrile generates 3-(azidosulfonyl)benzoic acid.

- Diazo transfer : Reaction with 1,3-dimethylbarbituric acid forms diazo intermediates, isolated in 91% yield after recrystallization.

While this method enables precise functional group installation, the requirement for stoichiometric azide reagents and multiple purification steps limits scalability.

Metal-Organic Framework (MOF)-Templated Synthesis

Recent advances utilize cadmium-based MOFs to organize reactants spatially. A representative procedure involves:

- MOF synthesis : Cadmium acetate reacts with 4-(2-(4-((pyridin-2-yl)methoxy)phenyl)diazenyl)benzoic acid in DMF/H2O (3:1) at 413 K for 3 days.

- In situ functionalization : The MOF’s carboxylate-binding sites facilitate proximity-driven dithiolation, though yields remain modest (42%).

- Structural characterization : Single-crystal X-ray diffraction confirms monoclinic C2/c symmetry with Cd–O bond lengths of 2.337(3) Å.

This approach demonstrates the potential for supramolecular control in synthesis but requires further optimization for practical applications.

Analytical Characterization and Spectral Data

NMR Spectroscopy

1H NMR (400 MHz, CDCl3) of purified 2,6-bis(phenylsulfanyl)benzoic acid exhibits:

13C NMR (101 MHz, CDCl3) shows characteristic signals at:

Crystallographic Parameters

X-ray analysis (Mo Kα radiation, λ = 0.71073 Å) reveals:

| Parameter | Value | |

|---|---|---|

| Crystal system | Monoclinic | |

| Space group | C2/c (No. 15) | |

| a (Å) | 16.937(3) | |

| b (Å) | 6.1323(12) | |

| c (Å) | 33.322(7) | |

| β (°) | 99.31(3) | |

| V (ų) | 3415.4(12) | |

| Z | 4 | |

| R1 | 0.0314 | |

| wR2 | 0.0668 |

The asymmetric unit contains one Cd center coordinated by two carboxylate oxygen atoms and one pyridyl nitrogen, creating a distorted octahedral geometry.

Comparative Methodological Analysis

The rhodium-catalyzed route emerges as most efficient for laboratory-scale synthesis, while Ullmann coupling remains valuable for industrial applications due to reagent availability. MOF-based methods show promise for stereochemical control but require extended reaction times.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(phenylsulfanyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the phenylsulfanyl groups, typically using reducing agents such as lithium aluminum hydride.

Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

Substitution: Thiophenol, potassium carbonate, dimethylformamide (DMF) as solvent.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Benzoic acid derivatives without phenylsulfanyl groups.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Bis(phenylsulfanyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving sulfur-containing functional groups.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-Bis(phenylsulfanyl)benzoic acid largely depends on its interactions with other molecules. The phenylsulfanyl groups can engage in various types of chemical interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Solubility

The phenylsulfanyl groups in 2,6-bis(phenylsulfanyl)benzoic acid contrast with other substituents commonly found in benzoic acid derivatives, such as ester groups (e.g., methyl benzoate, CAS 93-58-3) or hydroxyl groups (e.g., 2,2-bis(hydroxymethyl)butanoic acid, CAS 10097-02-6). Key differences include:

Key Observations :

- The phenylsulfanyl substituents increase molecular weight and lipophilicity compared to unsubstituted benzoic acid. This may enhance solubility in organic phases, analogous to the rapid extraction of benzoic acid in emulsion liquid membrane (ELM) systems due to favorable distribution coefficients .

- The electron-donating nature of sulfur likely reduces acidity relative to benzoic acid, contrasting with electron-withdrawing groups (e.g., -NO₂) that increase acidity.

Functional Group Comparisons

Sulfur vs. Oxygen Substituents

- Phenylsulfanyl (-SPh) vs. Phenyloxy (-OPh) : Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may lead to weaker hydrogen-bonding interactions, reducing water solubility but improving compatibility with lipid membranes.

Comparison with Aliphatic Derivatives

- 2,2-Bis(hydroxymethyl)butanoic Acid: This branched aliphatic acid exhibits high water solubility due to hydroxyl groups, contrasting with the lipophilic -SPh groups in the target compound. Such differences influence applications (e.g., drug delivery vs. polymer synthesis) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Bis(phenylsulfanyl)benzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves solvent-free condensation of benzoic acid derivatives with thiophenol analogs under controlled heating (e.g., 190°C for 30 minutes). Metal catalysts like zinc or cobalt acetate may enhance cyclization efficiency, as demonstrated in phthalocyanine synthesis . Characterization via NMR (e.g., δ 7.83 ppm for aromatic protons) and mass spectrometry (e.g., m/z 547.46 [M]) ensures structural confirmation. Adjusting stoichiometry and reaction time can mitigate side products.

Q. How do researchers validate the crystallographic structure of sulfanyl-substituted benzoic acid derivatives?

- Methodological Answer : X-ray crystallography paired with software like SHELXL is critical. SHELXL refines structural models against diffraction data, resolving discrepancies in bond lengths or angles. For visualization, ORTEP-III generates thermal ellipsoid plots to assess atomic displacement parameters, ensuring accurate geometric representation .

Q. What spectroscopic techniques are most effective for characterizing sulfanyl-substituted benzoic acids?

- Methodological Answer : NMR identifies aromatic proton environments and hydrogen bonding (e.g., δ 12.72 ppm for carboxylic protons). Mass spectrometry confirms molecular weight (e.g., exact mass 314.08 for analogs like 2,6-bis(phenylsulfanyl)cyclohexan-1-one) . IR spectroscopy detects S–C and C=O stretching vibrations (1650–1700 cm) to track functional groups.

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents influence the catalytic activity of sulfanyl-substituted benzoic acids?

- Methodological Answer : Comparative studies with halogenated analogs (e.g., tetrachloro-benzoic acids) reveal that electron-withdrawing groups (Cl, F) enhance electrophilicity, while sulfanyl groups donate electrons via resonance, altering redox potentials. DFT calculations can map electronic effects on reaction pathways, particularly in metal-phthalocyanine complexes .

Q. What strategies resolve contradictions in crystallographic data for disordered sulfanyl moieties?

- Methodological Answer : SHELXL’s TWIN and BASF commands model twinning or disorder. For example, partial occupancy refinement or split positions can address overlapping S atoms. High-resolution data (≤1.0 Å) and restraints on thermal parameters improve convergence .

Q. How can solvent-free synthesis methods impact the scalability of sulfanyl-substituted benzoic acid derivatives?

- Methodological Answer : Solvent-free reactions reduce purification steps and waste, but thermal degradation risks require precise temperature control. Kinetic studies (e.g., DSC or TGA) optimize heating profiles. Scalability trials should monitor exothermic peaks and intermediates via in-situ FTIR .

Data Analysis & Experimental Design

Q. How to troubleshoot conflicting NMR and mass spectrometry data in sulfanyl-substituted benzoic acid synthesis?

- Methodological Answer : Discrepancies may arise from isotopic impurities or residual solvents. High-resolution MS (HRMS) distinguishes isotopic patterns (e.g., in dibromo analogs) . NMR or HSQC can resolve overlapping signals from regioisomers.

Q. What computational tools predict the reactivity of sulfanyl-substituted benzoic acids in catalytic cycles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.